

Comprehensive Technical Profile: 3-Fluorofluoranthene

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Compound of Interest

Compound Name: 3-Fluorofluoranthene

CAS No.: 1691-66-3

Cat. No.: B154893

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CAS Number: 1691-66-3 | Molecular Weight: 220.24 g/mol [1][2]

Executive Summary & Chemical Identity

3-Fluorofluoranthene is a monofluorinated polycyclic aromatic hydrocarbon (F-PAH) utilized primarily as a high-fidelity internal standard in environmental forensics and as a mechanistic probe in toxicological metabolism studies.[1][2] Unlike its parent compound, fluoranthene, the strategic substitution of a hydrogen atom with fluorine at the 3-position alters its electronic signature and metabolic stability without significantly disrupting the steric bulk required for chromatographic co-elution with target PAHs.[3]

This guide details the physicochemical properties, synthesis pathways, and analytical applications of **3-Fluorofluoranthene**, designed for researchers in organic synthesis and environmental analytical chemistry.[3]

Table 1: Chemical Identity & Core Parameters

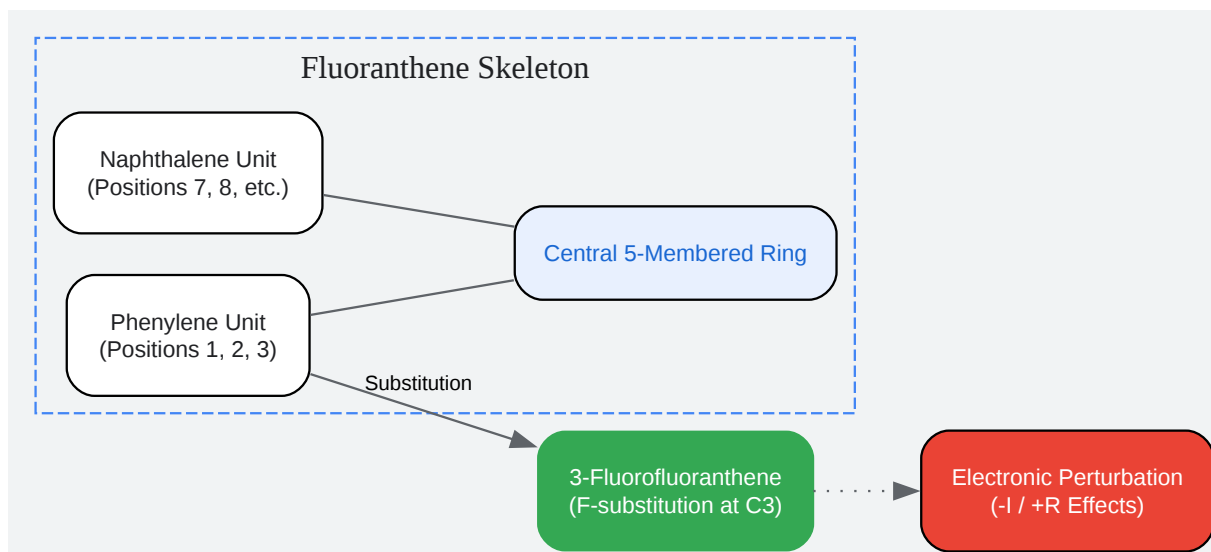
Parameter	Data
Chemical Name	3-Fluorofluoranthene
CAS Registry Number	1691-66-3
Molecular Formula	C ₁₆ H ₉ F
Molecular Weight	220.24 g/mol
Exact Mass	220.0688 g/mol
Physical State	Pale yellow to white crystalline solid
Solubility	Soluble in dichloromethane, toluene, acetonitrile; Insoluble in water
IUPAC Name	3-fluorofluoranthene
SMILES	<chem>Fc1ccc2c3ccccc4cccc(c43)c2c1</chem>

Structural Analysis & Numbering

The fluoranthene skeleton consists of a naphthalene unit fused to a benzene ring via a five-membered ring.^{[1][3]} The numbering system is critical for distinguishing the 3-isomer from other potential monofluorinated derivatives (e.g., 1-, 7-, or 8-fluorofluoranthene).^{[1][2]}

- Position 3: Located on the phenylene ring (the "benzene" unit fused to the naphthalene moiety).^[3]
- Electronic Effect: The fluorine atom exerts a strong electronegative inductive effect (-I) while donating electron density via resonance (+R) into the aromatic system.^[2] This alters the chemical shift in NMR spectroscopy, making ¹⁹F-NMR a powerful tool for identification.^[3]

Diagram 1: Structural Logic & Numbering



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Caption: Structural decomposition of fluoranthene showing the specific localization of the fluorine substituent on the phenylene unit.

Synthesis & Production Protocols

The synthesis of **3-Fluorofluoranthene** is non-trivial due to the need for regioselectivity.[3] Direct fluorination often yields a mixture of isomers.[3] The most authoritative and chemically precise method is the Balz-Schiemann Reaction, which proceeds via a diazonium intermediate.[3]

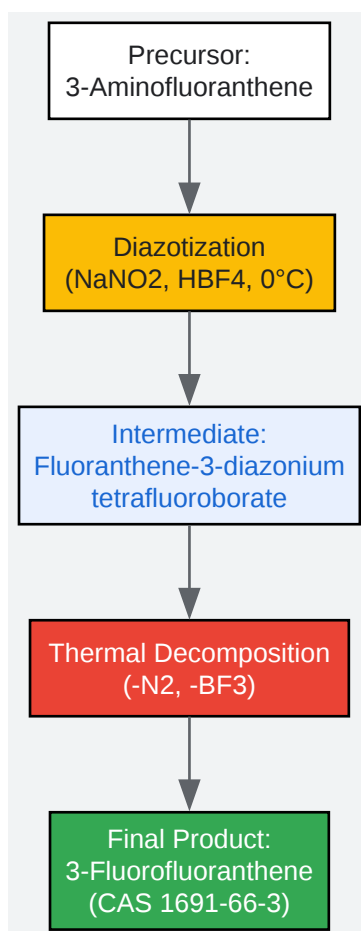
Experimental Workflow: Balz-Schiemann Protocol

This protocol ensures high isomeric purity, essential for its use as an analytical standard.[3]

- Precursor Preparation: Start with 3-Aminofluoranthene.[3] This amine is dissolved in an acid matrix (typically HBF_4 or HCl).[2][3]
- Diazotization:
 - Cool the solution to 0–5 °C.
 - Add Sodium Nitrite (NaNO_2) dropwise.[2][3]

- Mechanism:[2][4] The amine converts to the diazonium salt (Fluoranthene-3-N₂⁺).[1][2][3]
- Counter-Ion Exchange (if using HCl): Add NaBF₄ to precipitate the Fluoranthene-3-diazonium tetrafluoroborate salt.[1][2][3] This salt is stable and can be isolated.[2][3]
- Thermal Decomposition:
 - The dry diazonium tetrafluoroborate salt is heated gently (dry pyrolysis) or in an inert solvent (e.g., o-dichlorobenzene).[2]
 - Reaction: Ar-N₂⁺BF₄⁻ → Ar-F + N₂ + BF₃. [1][2][3]
- Purification: The crude product is purified via column chromatography (Silica gel, Hexane/DCM) to remove tarry byproducts.[3]

Diagram 2: Synthesis Pathway



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Caption: Step-by-step synthetic route via the Balz-Schiemann reaction to ensure regiospecific fluorination.

Physicochemical Properties & Spectral Data

For analytical validation, **3-Fluorofluoranthene** exhibits distinct spectral features compared to the non-fluorinated parent.

Property	Value / Description
Melting Point	Experimental data varies; typically >100°C (Parent Fluoranthene: 110°C).[1][2]
UV-Vis Absorbance	Similar λ_{max} to fluoranthene but often exhibits a bathochromic shift (red shift) of 1–5 nm due to F-substitution.[1][2]
Fluorescence	Strong fluorescence; 0-0 transitions are distinct, allowing resolution in Shpol'skii spectroscopy at cryogenic temperatures (11 K).[1][2]
^1H NMR	Aromatic region (7.0–8.0 ppm).[1][2][3] The proton at position 4 (ortho to F) will show characteristic H-F coupling ().[1][2]
^{19}F NMR	Single distinct peak, typically in the range of -110 to -120 ppm (relative to CFCl_3), confirming monofluorination.[1][2]

Applications in Research & Industry

A. Environmental Forensics (Internal Standard)

3-Fluorofluoranthene is a "gold standard" Internal Standard (IS) for PAH analysis.[2][3]

- Why it works: It is structurally nearly identical to fluoranthene (a regulated EPA PAH) but does not occur naturally in significant quantities.[2][3] This allows it to mimic the extraction recovery and ionization efficiency of the target analyte without interference.[3]

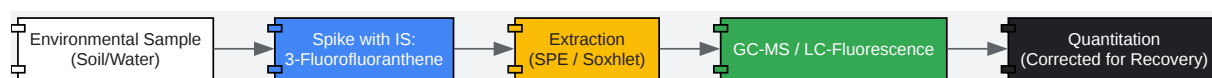
- Methodology: Spiked into soil/water samples prior to extraction (Soxhlet or SPE).[2][3]
Recovery calculations normalize the data for losses during processing.[2][3]

B. Mechanistic Toxicology

In drug metabolism and carcinogenesis studies, fluorine substitution is used to block metabolic "hotspots." [3]

- Metabolic Blocking: PAHs are often metabolized at specific positions to form carcinogenic diol-epoxides.[1][2][3] Placing a fluorine atom at position 3 prevents enzymatic oxidation at that site.[2][3]
- Outcome: Researchers compare the mutagenicity of **3-fluorofluoranthene** vs. fluoranthene to determine if position 3 is critical for metabolic activation.[3]

Diagram 3: Analytical Workflow (Internal Standard)



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Caption: Workflow utilizing **3-Fluorofluoranthene** as an Internal Standard for accurate PAH quantitation.

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